Alfuzosin, (S)-

Descripción general

Descripción

Alfuzosin, also known under the brand name Uroxatral among others, is a medication of the α1 blocker class . It is used to treat benign prostatic hyperplasia (BPH) by relaxing the muscles in the prostate and bladder neck, making urination easier .

Synthesis Analysis

Alfuzosin is a potential anti-hypertensive agent, mainly used for the treatment of the lower urinary apparatus. An efficient, inexpensive, eco-friendly, and commercially viable synthetic process for this drug has been discussed .Molecular Structure Analysis

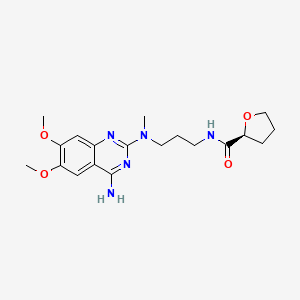

Alfuzosin has a molecular formula of C19H27N5O4 . It is provided as the hydrochloride salt .Chemical Reactions Analysis

The proposed method for the determination of Alfuzosin hydrochloride (ALF.HCl) in pharmaceutical preparation and biological fluid samples is based on the formation of a red colored chromogen through the reaction of ALF with sodium nitrite in acid medium to form a diazonium ion, which was coupled with 8-HQ .Physical And Chemical Properties Analysis

Alfuzosin hydrochloride has a molecular weight of 425.9 g/mol . It is used in the form of a racemate, a 1:1 mixture of the ®- and (S)- forms .Aplicaciones Científicas De Investigación

Alpha-blocking Treatment in Benign Prostatic Hyperplasia

Alfuzosin, a selective alpha 1-adrenoceptor antagonist, has been studied for its effectiveness in the symptomatic treatment of benign prostatic hyperplasia (BPH). It was compared with prazosin, another drug used for the same purpose, in a study by Buzelin, Hébert, and Blondin (1993). The study found significant improvement in voiding symptoms and urinary flow rates in patients treated with alfuzosin, suggesting its efficacy in managing BPH symptoms (Buzelin, Hébert, & Blondin, 1993).

Pharmacodynamic and Pharmacokinetic Properties

Wilde, Fitton, and McTavish (1993) reviewed Alfuzosin's pharmacodynamic and pharmacokinetic properties, highlighting its role in reducing urethral pressure and resistance, bladder outlet resistance, and bladder instability in BPH. This review indicates the drug's potential in improving urinary flow rate and decreasing symptom score and residual urinary volume in BPH patients (Wilde, Fitton, & McTavish, 1993).

Long-term Efficacy and Safety

A long-term study by Jardin et al. (1991) assessed the efficacy and safety of Alfuzosin in BPH patients. The study showed significant improvement in obstructive and irritative symptoms and a lower prevalence of spontaneous acute urine retention in patients treated with Alfuzosin, emphasizing its long-term benefits in BPH management (Jardin et al., 1991).

Use in Lower Urinary Tract Symptoms

Elhilali (2006) focused on Alfuzosin's application in managing lower urinary tract symptoms associated with BPH. The study underscored Alfuzosin's role as a clinically uroselective, alpha1-adrenergic antagonist, beneficial for patients with acute urinary retention related to BPH and for improving sexual function and health-related quality of life (Elhilali, 2006).

Novel Mechanism in Cardiac Repolarization

A study by Lacerda et al. (2008) explored a novel mechanism by which Alfuzosin delays cardiac repolarization. This study is critical as it challenges the FDA's grounds for the absolute primacy of thorough clinical QT studies based on nonclinical studies of Alfuzosin (Lacerda et al., 2008).

Mecanismo De Acción

Safety and Hazards

Alfuzosin may cause serious side effects such as a light-headed feeling, like you might pass out; new or worsening chest pain; upper stomach pain, loss of appetite, dark urine, clay-colored stools, jaundice (yellowing of the skin or eyes); or penis erection that is painful or lasts 4 hours or longer . It should not be taken if you have moderate to severe liver disease .

Direcciones Futuras

Propiedades

IUPAC Name |

(2S)-N-[3-[(4-amino-6,7-dimethoxyquinazolin-2-yl)-methylamino]propyl]oxolane-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N5O4/c1-24(8-5-7-21-18(25)14-6-4-9-28-14)19-22-13-11-16(27-3)15(26-2)10-12(13)17(20)23-19/h10-11,14H,4-9H2,1-3H3,(H,21,25)(H2,20,22,23)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNMJYKCGWZFFKR-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCNC(=O)C1CCCO1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CCCNC(=O)[C@@H]1CCCO1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Alfuzosin, (S)- | |

CAS RN |

123739-70-8 | |

| Record name | Alfuzosin, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123739708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ALFUZOSIN, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GAT158X947 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

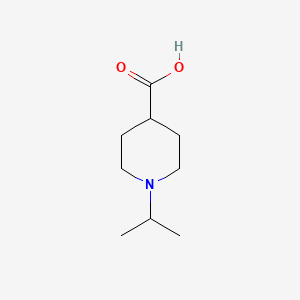

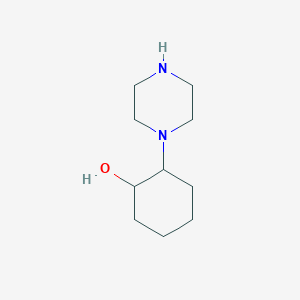

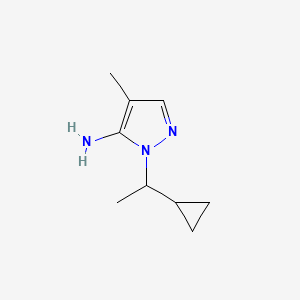

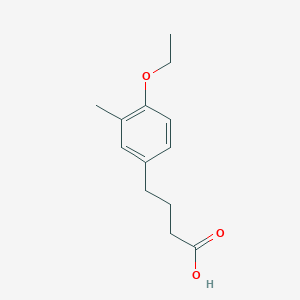

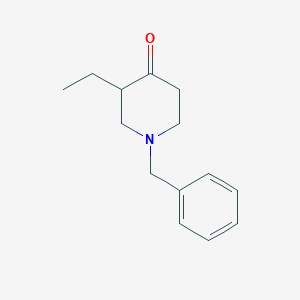

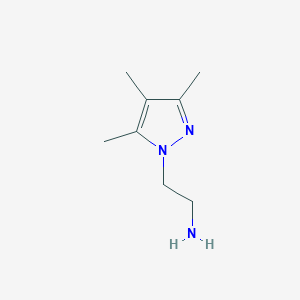

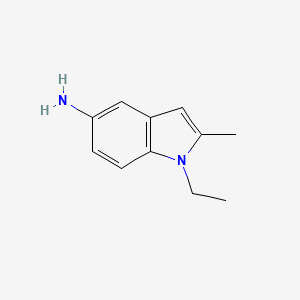

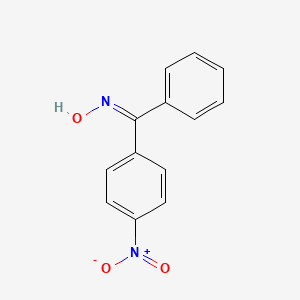

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

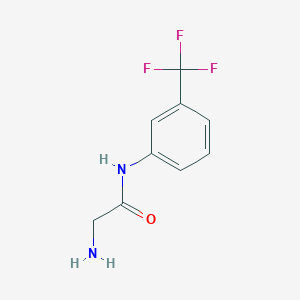

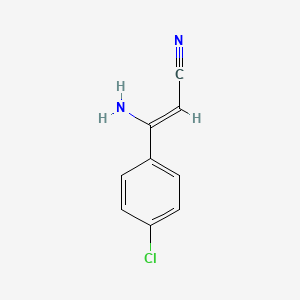

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z)-3-amino-3-[4-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B1276572.png)